4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Kinase inhibitor GRK regioisomer

Precision-engineered 4,6-diarylpyrimidin-2-amine scaffold for advanced kinase profiling and SAR mapping. The unique ortho-methyl group at the 6-phenyl position redirects selectivity away from the GRK inhibition seen in para-methyl isomers, targeting AURKA/PLK space. The electron-withdrawing 3,4-dichlorophenyl partner creates a donor-acceptor architecture for blue-green OLED and fluorescent sensor development. The free 2-amine enables robust library synthesis (guanidylation, sulfonylation). Procure alongside regioisomers (meta-methyl CAS 1354932-74-3; para-methyl CAS 1354926-72-9) to fully map torsional and electronic effects. ≥95% purity; for research use only.

Molecular Formula C17H13Cl2N3
Molecular Weight 330.2 g/mol
CAS No. 1354922-84-1
Cat. No. B6347630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
CAS1354922-84-1
Molecular FormulaC17H13Cl2N3
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
InChIInChI=1S/C17H13Cl2N3/c1-10-4-2-3-5-12(10)16-9-15(21-17(20)22-16)11-6-7-13(18)14(19)8-11/h2-9H,1H3,(H2,20,21,22)
InChIKeyCGEGJLUPXAFVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine (CAS 1354922-84-1): Compound Identity and Procurement Baseline


4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine (CAS 1354922-84-1) is a 4,6-diaryl-2-aminopyrimidine derivative with molecular formula C17H13Cl2N3 and molecular weight 330.21 g/mol . The compound features a pyrimidine core substituted at position 4 with a 3,4-dichlorophenyl ring and at position 6 with a 2-methylphenyl (ortho-tolyl) ring, with a free 2-amino group available for further derivatization . This scaffold belongs to a well-established class of 2-aminopyrimidine-containing bioactive molecules that includes the clinically evaluated PLK1 inhibitor BI-2536 (IC50 0.83 nM) [1]. The compound is commercially available from multiple vendors at ≥95% purity and is primarily utilized as a research chemical in medicinal chemistry, kinase inhibitor discovery, and materials science programs .

Why 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine Cannot Be Casually Interchanged with In-Class Analogs


Within the 4,6-diarylpyrimidin-2-amine class, subtle variations in aryl substitution pattern produce profound differences in biological target engagement, physicochemical properties, and functional performance. Published structure-activity relationship (SAR) studies demonstrate that the position of the methyl substituent on the 6-phenyl ring (ortho vs. meta vs. para) directly alters kinase inhibitory profiles: the para-methyl isomer (CAS 1354926-72-9) is specifically annotated as a G protein-coupled receptor kinase (GRK) inhibitor, while the ortho-methyl substitution in the target compound introduces steric constraints at the pyrimidine-aryl torsion angle that may redirect binding preference toward alternative kinase targets . Similarly, the 3,4-dichloro substitution pattern offers distinct halogen-bonding potential and electronic withdrawal compared to the monochloro analog (CAS 1354939-90-4) or bromo-substituted variants (CAS 1354927-26-6) . In materials applications, 4,6-diarylpyrimidin-2-amines exhibit quantum yields ranging from 8.11% to 71.00% in DMF depending solely on aryl substituent identity, confirming that optical performance is non-interchangeable across analogs [1]. These data collectively establish that generic substitution within this scaffold class carries a high risk of altered or nullified functional outcomes.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine Against Closest Analogs


Ortho-Methyl Substitution Confers Distinct Kinase Targeting Profile Relative to Para-Methyl Isomer (GRK Inhibitor)

The target compound carries a 2-methylphenyl (ortho-tolyl) group at the pyrimidine 6-position, distinguishing it from the 4-methylphenyl (para-tolyl) isomer (CAS 1354926-72-9), which is commercially documented as a G protein-coupled receptor kinase (GRK) inhibitor . The ortho-methyl group imposes a greater dihedral angle between the pyrimidine core and the 6-aryl ring due to steric clash with the pyrimidine 5-H, altering the molecular conformation relative to the para isomer. In 4,6-diarylpyrimidin-2-amine SAR studies targeting Aurora kinase A (AURKA), hydrophobic substituents and specific aryl geometry at the R2 position were shown to be critical determinants of inhibitory potency, with the lead derivative (12) achieving an IC50 of 0.5 µM against AURKA [1]. This confirms that the position of methyl substitution on the 6-aryl ring is not a passive structural variation but an active determinant of kinase target engagement.

Kinase inhibitor GRK regioisomer selectivity medicinal chemistry

3,4-Dichloro Substitution Provides Enhanced Halogen Bonding Potential Versus Monochloro Analog

The 3,4-dichlorophenyl motif at the pyrimidine 4-position is a key differentiator from the monochloro analog 4-(3-chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine (CAS 1354939-90-4, MW 295.8 g/mol) . The second chlorine atom at the para position of the phenyl ring increases both molecular weight (+34.4 g/mol) and halogen-bond donor capacity, a recognized determinant of kinase inhibitor binding affinity . In the broader 2-aminopyrimidine kinase inhibitor class, halogen substitution pattern has been shown to directly modulate potency: BI-2536, a 2-aminopyrimidine Plk1 inhibitor with IC50 of 0.83 nM, derives its selectivity (4-fold over Plk2, 11-fold over Plk3) in part from optimized halogen-aromatic interactions within the kinase ATP-binding pocket [1]. The presence of two chlorine atoms versus one increases the potential for orthogonal multipolar interactions with target protein residues.

Halogen bonding SAR dichlorophenyl target engagement medicinal chemistry

4,6-Diarylpyrimidin-2-amine Scaffold Demonstrates Quantifiable Anticancer Activity via Aurora Kinase A Inhibition (Class-Level Benchmark: IC50 0.5 µM)

The 4,6-diarylpyrimidin-2-amine scaffold, of which the target compound is a direct member, has been validated as an Aurora kinase A (AURKA) inhibitory pharmacophore. In a systematic study of 25 derivatives, lead compound 12 demonstrated selective AURKA inhibition with an IC50 of 0.5 µM, causing G2/M cell cycle arrest and caspase-mediated apoptosis in HCT116 human colon cancer cells [1]. The QSAR analysis established that hydrophobic substituents and H-bond acceptor positioning on the aryl rings are critical activity determinants. While the target compound itself has not been profiled in this specific assay, its 3,4-dichloro and 2-methyl substitution pattern maps onto the hydrophobic pharmacophore requirements identified in this study, positioning it as a structurally rational candidate for AURKA-focused screening [1]. Separately, 4,6-diaryl-2-aminopyrimidines have shown antiplasmodial IC50 values of 1.61–9.53 µg/mL against Plasmodium falciparum, several-fold more potent than chloroquine [2], and antiplatelet activity with compound 14k exhibiting twice the potency of aspirin [3].

Aurora kinase A AURKA anticancer G2/M arrest apoptosis

Aryl Substitution Pattern Modulates Dual-State Photoluminescence Quantum Yield (Class Range: 5.86–71.00%)

A 2024 study in Scientific Reports demonstrated that 4,6-diarylpyrimidin-2-amine derivatives (compounds 5a–j) function as tunable dual-state emissive fluorophores, with absolute quantum yields (ϕF) ranging from 8.11% to 71.00% in DMF solution and 5.86% to 29.43% in thin films [1]. Critically, the aryl substituents at positions 4 and 6 directly modulate HOMO/LUMO energy levels, absorption/emission wavelengths, and bandgap values. The target compound's unique combination of electron-withdrawing 3,4-dichlorophenyl and electron-donating 2-methylphenyl substituents creates a donor-acceptor architecture not represented among the published derivatives 5a–j, predicting distinct optical properties [1]. Fluorescence lifetimes in this series ranged from 0.8 to 1.5 ns in DMF and 0.63 to 3.16 ns in films, with CIE coordinates indicating blue-green emission [1].

Dual-state emission fluorophore quantum yield optoelectronic materials science

Free 2-Amino Group Enables Downstream Derivatization Not Possible with N-Substituted or Core-Modified Analogs

The target compound bears a free primary amine at the pyrimidine 2-position, providing a versatile synthetic handle for further functionalization that is absent in core-modified analogs. This contrasts with BI-2536 and related clinical-stage 2-aminopyrimidine kinase inhibitors where the 2-amino group is elaborated into complex amide or urea linkages as part of the final pharmacophore [1]. In the published 4,6-diphenylpyrimidin-2-amine AURKA inhibitor series, the 2-amino group was derivatized with guanidine moieties to generate 25 analogs, demonstrating that this position is a critical diversification point [2]. Similarly, 4,6-diarylpyrimidin-2-amines have been reacted with anhydrides to generate pyrimidin-imide derivatives with distinct biological profiles [3]. The ortho-methyl group on the 6-phenyl ring may additionally influence the regioselectivity and yield of 2-amino derivatization reactions due to steric effects not present in para- or meta-substituted isomers.

Synthetic handle derivatization 2-aminopyrimidine library synthesis medicinal chemistry

Physicochemical Differentiation: Ortho-Methyl Substitution Impacts logP, Solubility, and Metabolic Stability Relative to Para and Meta Isomers

The ortho-methyl group on the 6-phenyl ring introduces intramolecular steric effects that differentiate the target compound's physicochemical profile from its para-methyl (CAS 1354926-72-9) and meta-methyl (CAS 1354932-74-3) isomers. Ortho substitution increases the torsional angle between the pyrimidine core and the 6-aryl ring, reducing π-conjugation and potentially altering logP, aqueous solubility, and metabolic vulnerability compared to the more co-planar para isomer . While experimentally measured logP and solubility data for these specific regioisomers are not publicly available, the broader 4,6-diarylpyrimidin-2-amine class has reported calculated logP values in the range of ~4.8 and aqueous solubility of ~1.75 µg/mL at pH 7 for representative analogs [1]. The additional chlorine atom in the target compound (vs. the monochloro analog, CAS 1354939-90-4) is predicted to increase logP by approximately +0.7 log units based on the aromatic chlorine substituent constant (π = +0.71 per Cl), resulting in higher lipophilicity and potentially altered tissue distribution or membrane permeability [2].

logP solubility metabolic stability physicochemical drug-likeness

Recommended Application Scenarios for 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine Based on Quantitative Evidence


Kinase Inhibitor Focused Library Design: Exploring Ortho-Tolyl Chemical Space for AURKA and PLK Selectivity

The target compound is structurally positioned within the validated 4,6-diarylpyrimidin-2-amine AURKA inhibitory pharmacophore (benchmark IC50 = 0.5 µM for lead derivative 12) while offering an unexplored ortho-methyl + 3,4-dichloro substitution combination [1]. Unlike the para-methyl isomer pre-annotated as a GRK inhibitor, the ortho-methyl variant may redirect kinase selectivity toward AURKA, PLK, or other therapeutically relevant kinases . Procurement is recommended for groups conducting kinase profiling panels or structure-based drug design seeking to map SAR around the 6-aryl position torsion angle and its impact on kinome selectivity.

Dual-State Emissive Materials Development: Donor-Acceptor Fluorophore with Uncharacterized Optoelectronic Properties

The 4,6-diarylpyrimidin-2-amine scaffold has been validated as a dual-state emissive fluorophore platform with quantum yields spanning 5.86–71.00% depending on aryl substitution [1]. The target compound's 3,4-dichlorophenyl (electron-withdrawing) and 2-methylphenyl (electron-donating) pairing constitutes a donor-acceptor architecture not represented in the published 5a–j series. Procurement supports materials science programs developing blue-green OLED emitters, fluorescent sensors, or solid-state luminescent materials where specific HOMO/LUMO alignment is required.

Synthetic Intermediate for 2-Amino Derivatization Libraries Targeting Anticancer or Anti-Infective Programs

The free 2-amino group enables diversification via acylation, guanidylation, sulfonylation, or reductive amination, as demonstrated in published 4,6-diphenylpyrimidin-2-amine derivative libraries yielding AURKA inhibitors (25 guanidine derivatives) [1] and pyrimidin-imide analogs . The ortho-methyl group may confer steric control over regioselectivity in subsequent reactions. In the antiplasmodial space, 4,6-diaryl-2-aminopyrimidines have achieved IC50 values of 1.61–9.53 µg/mL against P. falciparum, several-fold more potent than chloroquine . Procurement as a diversity-enabling building block supports both anticancer and anti-infective lead generation campaigns.

Regioisomeric Probe for Methyl Position Effects on Target Engagement and ADMET Properties

The availability of three regioisomers (ortho-methyl CAS 1354922-84-1; meta-methyl CAS 1354932-74-3; para-methyl CAS 1354926-72-9) enables systematic investigation of methyl position effects on kinase selectivity, as evidenced by the para isomer's specific GRK association [1]. The 3,4-dichloro versus monochloro (CAS 1354939-90-4) comparison further allows dissection of halogen effects on potency and physicochemical properties, with an estimated ΔlogP of ~+0.7 units for the dichloro analog . Procurement of the complete isomeric set supports rigorous SAR studies in academic and industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.